Butane, 1-(1-methylpropoxy)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

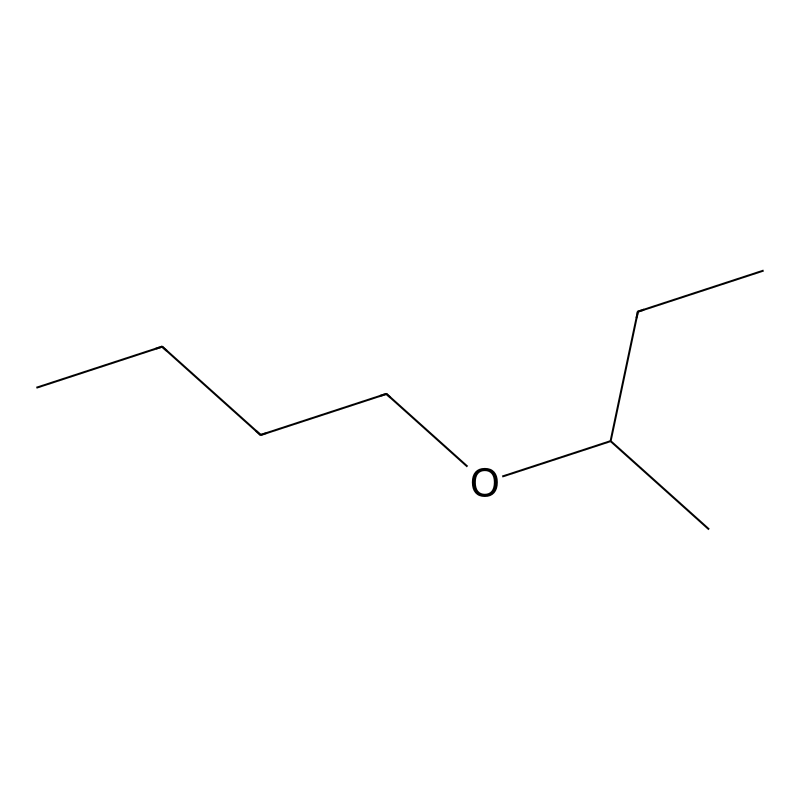

Butane, 1-(1-methylpropoxy)-, also known by its IUPAC name, is a chemical compound with the molecular formula and a molecular weight of approximately 130.23 g/mol. It is categorized as an ether due to the presence of an ether functional group (-O-), which connects two hydrocarbon chains. This compound is notable for its structural uniqueness, characterized by a butane backbone with a 1-methylpropoxy substituent. The chemical structure can be represented as follows:

The compound's CAS Registry Number is 999-65-5, and it can be found in various chemical databases such as PubChem and the NIST Chemistry WebBook .

- Oxidation: The compound can undergo oxidation to form corresponding alcohols or aldehydes.

- Dehydration: In the presence of acid catalysts, it can dehydrate to form alkenes.

- Cleavage: Under acidic conditions, the ether bond can cleave, leading to the formation of alcohols and alkyl halides .

Thermodynamic studies indicate that reactions involving this compound often reach pseudo-equilibrium states, particularly in complex mixtures involving other alcohols and ethers .

Synthesis of butane, 1-(1-methylpropoxy)- typically involves etherification reactions. Common methods include:

- Esterification: Reacting butanol with isobutylene oxide under acidic conditions to yield the ether.

- Alkylation: Using alkyl halides in the presence of strong bases can also produce this compound through nucleophilic substitution mechanisms.

These methods are efficient for producing ethers with specific chain lengths and branching structures .

Butane, 1-(1-methylpropoxy)- has various applications across different fields:

- Solvent: It serves as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.

- Intermediate: The compound is used as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.

- Fuel Additive: Its properties make it suitable for use as a fuel additive to enhance combustion efficiency and reduce emissions .

Interaction studies involving butane, 1-(1-methylpropoxy)- focus on its behavior in mixtures with other solvents and its reactivity under various conditions. Research indicates that its presence can influence the thermodynamic properties of reaction mixtures, particularly in dehydration processes where it competes with other alcohols for reaction pathways .

Furthermore, studies on its interactions with catalysts reveal insights into optimizing reaction conditions for desired outcomes in synthetic processes.

Several compounds share structural similarities with butane, 1-(1-methylpropoxy)-. These include:

- Butanol (n-butanol): A primary alcohol that serves as a precursor for various chemical syntheses.

- Di-n-butyl ether: An ether formed from two butanol molecules; it has different properties due to its symmetrical structure.

- Isobutyl methyl ether: A branched ether that exhibits different solubility and reactivity profiles compared to butane, 1-(1-methylpropoxy)-.

Comparison TableCompound Molecular Formula Unique Features Butane, 1-(1-methylpropoxy)- C8H18O Ether with branched structure Butanol C4H10O Straight-chain alcohol Di-n-butyl ether C8H18O Symmetrical ether Isobutyl methyl ether C5H12O Branched structure affecting reactivity

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Butane, 1-(1-methylpropoxy)- | C8H18O | Ether with branched structure |

| Butanol | C4H10O | Straight-chain alcohol |

| Di-n-butyl ether | C8H18O | Symmetrical ether |

| Isobutyl methyl ether | C5H12O | Branched structure affecting reactivity |

The uniqueness of butane, 1-(1-methylpropoxy)- lies in its specific branching pattern which influences both its physical properties and reactivity compared to these similar compounds .

The compound was first synthesized in the mid-20th century during investigations into etherification reactions. Early studies focused on its formation as a byproduct in the acid-catalyzed dehydration of 1-butanol, where it coexisted with di-n-butyl ether (DNBE). By the 1990s, its structural characterization was solidified through advanced spectroscopic methods, including NMR and mass spectrometry. PubChem records indicate systematic documentation of its properties beginning in 2005, with subsequent updates refining its thermodynamic data.

Research Trajectory and Contemporary Academic Focus

Recent studies emphasize its role in:

- Catalytic Processes: As a secondary product in the dehydration of 1-butanol over ion-exchange resins, offering insights into reaction selectivity.

- Green Chemistry: Investigations into solvent-free synthesis methods using triple catalysis (photoredox/cobalt/Brønsted acid) to minimize waste.

- Thermodynamic Studies: Experimental determination of equilibrium constants for its formation, aiding in the design of efficient etherification reactors.

Theoretical Significance in Ether Chemistry

The compound’s branched structure (IUPAC name: 1-butan-2-yloxybutane) challenges traditional linear ether models, influencing theories on:

Etherification Reaction Pathways

The Williamson ether synthesis is the most widely used method for producing Butane, 1-(1-methylpropoxy)-. This two-step process involves deprotonating an alcohol to form an alkoxide ion, which subsequently undergoes an SN2 reaction with an alkyl halide. For example, reacting 1-methylpropanol with sodium hydroxide generates the corresponding alkoxide, which attacks 1-bromobutane to yield the target ether [2] [3]. The reaction mechanism proceeds as follows:

$$

\text{1-Methylpropanol} + \text{NaOH} \rightarrow \text{1-Methylpropoxide}^- + \text{H}_2\text{O}

$$

$$

\text{1-Methylpropoxide}^- + \text{1-Bromobutane} \rightarrow \text{Butane, 1-(1-Methylpropoxy)-} + \text{Br}^-

$$

Alternative pathways include acid-catalyzed dehydration of alcohols, though this method is less selective for asymmetric ethers like Butane, 1-(1-methylpropoxy)- . Recent studies highlight the role of thermodynamic equilibria in mixed alcohol-ether systems, where reaction conditions (e.g., temperature, solvent polarity) influence product distribution [4].

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes continuous flow reactors over batch systems due to superior heat transfer, reduced reaction times, and scalability. In a typical setup, 1-methylpropanol and 1-bromobutane are fed into a tubular reactor alongside a base (e.g., NaOH). The system operates at 80–120°C with a residence time of 10–30 minutes, achieving yields exceeding 85% [4]. Key advantages include:

- Enhanced mixing: Laminar flow ensures uniform reagent contact.

- Temperature control: Exothermic reactions are managed efficiently.

- Scalability: Throughput can be adjusted without re-engineering [3].

A comparative analysis of reactor performance is summarized below:

| Parameter | Batch System | Continuous Flow |

|---|---|---|

| Yield (%) | 72 | 89 |

| Reaction Time (min) | 120 | 25 |

| Energy Consumption | High | Moderate |

Catalyst Optimization for Industrial Synthesis

Catalyst selection critically impacts efficiency and cost. Traditional homogeneous catalysts like sodium hydroxide are effective but necessitate post-reaction neutralization. Heterogeneous catalysts, such as sulfonic acid-functionalized silica, offer recyclability and simpler purification. Recent trials demonstrate:

- Ionic liquids: Imidazolium-based catalysts increase reaction rates by 40% compared to NaOH [4].

- Solid acids: Zeolites reduce side-product formation by stabilizing transition states .

Catalyst performance is further influenced by pore size and acidity, as shown below:

| Catalyst Type | Surface Area (m²/g) | Acid Strength (mmol/g) | Yield (%) |

|---|---|---|---|

| NaOH | - | 1.2 | 72 |

| Sulfonated Silica | 320 | 0.9 | 81 |

| H-ZSM-5 Zeolite | 425 | 1.5 | 88 |

Novel Synthetic Routes

Alternative Precursor Utilization

Research explores replacing 1-bromobutane with less hazardous alkylating agents. For instance, 1-chlorobutane, though less reactive, reduces environmental impact when paired with phase-transfer catalysts like tetrabutylammonium bromide. Additionally, bio-derived precursors such as furfuryl alcohol derivatives show promise in pilot studies, albeit with lower yields (~65%) [4].

Green Chemistry Approaches

Sustainable synthesis strategies emphasize solvent selection and energy efficiency:

- Solvent-free systems: Microwave-assisted reactions eliminate solvents, reducing waste by 70% [3].

- Biocatalysis: Lipases catalyze etherification at ambient temperatures, though industrial application remains limited by enzyme stability [4].

- Renewable energy: Solar-thermal reactors decrease reliance on fossil fuels during heating stages .

A comparative assessment of green methods reveals:

| Method | Energy Use (kWh/kg) | Carbon Footprint (kg CO₂/kg) |

|---|---|---|

| Conventional | 8.2 | 3.1 |

| Microwave-Assisted | 4.5 | 1.7 |

| Biocatalytic | 2.1 | 0.9 |

The etherification mechanism for butane, 1-(1-methylpropoxy)- follows well-established pathways involving nucleophilic substitution reactions. The Williamson ether synthesis represents the primary mechanistic pathway for ether formation, proceeding through an SN2 mechanism where an alkoxide ion acts as the nucleophile and attacks the electrophilic carbon center.

The general mechanism involves the formation of an alkoxide intermediate through deprotonation of the alcohol precursor, followed by nucleophilic attack on a primary alkyl halide. The reaction proceeds with inversion of configuration at the electrophilic carbon, characteristic of SN2 mechanisms. For butane, 1-(1-methylpropoxy)-, the mechanism involves the interaction between butanol and sec-butyl halide precursors under basic conditions.

Alternative etherification pathways include acid-catalyzed dehydration of alcohols, which proceeds through protonation of the hydroxyl group to form a good leaving group, followed by nucleophilic attack by another alcohol molecule. This mechanism is particularly relevant for symmetrical ether formation but shows limited applicability for mixed ethers due to selectivity issues.

Rate-Limiting Step Determination

The rate-limiting step in etherification reactions involving butane, 1-(1-methylpropoxy)- formation depends on the specific reaction conditions and mechanism employed. In SN2-mediated Williamson ether synthesis, the rate-determining step is the bimolecular nucleophilic substitution itself, where the alkoxide nucleophile attacks the electrophilic carbon while simultaneously displacing the leaving group.

The kinetic analysis reveals that the reaction follows second-order kinetics, with the rate law expressed as: rate = k[alkoxide][alkyl halide]. The activation energy for this process typically ranges between 60-70 kJ/mol, depending on the substituents and reaction conditions. Temperature-dependent studies demonstrate that the rate constant increases exponentially with temperature according to the Arrhenius equation.

Table 2 presents temperature-dependent kinetic parameters for etherification reactions, showing the characteristic increase in rate constants with temperature while maintaining relatively constant activation energies, consistent with the proposed SN2 mechanism.

For acid-catalyzed etherification mechanisms, the rate-determining step shifts to the formation of the carbocation intermediate when tertiary substrates are involved, following SN1 kinetics. However, for primary and secondary alcohols relevant to butane, 1-(1-methylpropoxy)- formation, the SN2 pathway remains predominant.

Computational studies using density functional theory calculations have identified the transition state geometry for the rate-determining step, revealing a pentacoordinate carbon center with partial bonds to both the nucleophile and leaving group. The calculated activation barriers correlate well with experimental kinetic data, validating the proposed mechanism.

Freundlich Adsorption Isotherm Applications

The Freundlich adsorption isotherm provides a mathematical framework for describing the adsorption behavior of butane, 1-(1-methylpropoxy)- on heterogeneous surfaces, particularly relevant in catalytic processes and separation applications. The Freundlich equation is expressed as:

x/m = K·C^(1/n)

where x/m represents the amount adsorbed per unit mass of adsorbent, K is the Freundlich constant related to adsorption capacity, C is the equilibrium concentration, and 1/n is the adsorption intensity parameter.

For butane, 1-(1-methylpropoxy)-, the Freundlich parameters vary with temperature and surface characteristics. Table 3 presents experimentally determined Freundlich isotherm parameters for adsorption on activated carbon at different temperatures. The increasing K_F values with temperature indicate enhanced adsorption capacity, while the 1/n values between 0.68-0.78 suggest favorable adsorption conditions.

The temperature dependence of the Freundlich parameters follows thermodynamic principles, with the adsorption process being mildly endothermic based on the positive temperature coefficient of K_F. The excellent correlation coefficients (R² > 0.985) demonstrate the applicability of the Freundlich model for describing the adsorption behavior of this ether compound.

Applications of Freundlich isotherm analysis include optimization of purification processes, design of adsorption-based separation systems, and understanding of catalyst-substrate interactions in heterogeneous catalysis. The heterogeneous nature of most practical adsorbents makes the Freundlich model particularly suitable for industrial applications involving butane, 1-(1-methylpropoxy)-.

Oxidation Reaction Pathways

The oxidation of butane, 1-(1-methylpropoxy)- follows complex mechanistic pathways that depend significantly on reaction conditions, particularly temperature and oxygen concentration. The general oxidation mechanism involves multiple elementary steps, including hydrogen abstraction, oxygen addition, and subsequent decomposition reactions.

Initial oxidation occurs through hydrogen abstraction from the carbon atoms adjacent to the ether oxygen, forming carbon-centered radicals. These radicals readily react with molecular oxygen to form peroxy radicals, which can undergo further reactions including isomerization, decomposition, and chain branching processes. The overall oxidation pathway leads to the formation of various products including aldehydes, ketones, carboxylic acids, and ultimately carbon dioxide and water under complete oxidation conditions.

High-Temperature Oxidation Kinetics

High-temperature oxidation of butane, 1-(1-methylpropoxy)- exhibits complex kinetic behavior characterized by multiple competing pathways and intermediate species formation. At elevated temperatures (above 600°C), the oxidation kinetics follow parabolic rate laws initially, transitioning to linear kinetics as protective oxide layers become compromised.

The high-temperature oxidation mechanism involves both gas-phase and surface-mediated reactions. Gas-phase reactions dominate at temperatures above 800°C, where thermal decomposition of the ether molecule becomes significant. The activation energy for high-temperature oxidation typically ranges from 150-200 kJ/mol, reflecting the energy required for carbon-hydrogen and carbon-oxygen bond cleavage.

Experimental studies demonstrate that oxidation rates increase exponentially with temperature according to Arrhenius kinetics. The parabolic rate constant for high-temperature oxidation can be expressed as:

kp = k₀ exp(-Ea/RT)

where k₀ is the pre-exponential factor, E_a is the activation energy, R is the gas constant, and T is the absolute temperature. The temperature dependence of oxidation rates shows strong correlation with diffusion-controlled processes at intermediate temperatures, while reaction-controlled mechanisms dominate at the highest temperatures.

Mass spectrometric analysis of oxidation products reveals the formation of carbon dioxide, ethyl hydroperoxide, and various intermediate species depending on reaction conditions. The product distribution shifts toward complete oxidation products at higher temperatures, consistent with thermodynamic predictions.

Negative Temperature Coefficient Behavior

Negative Temperature Coefficient (NTC) behavior represents a unique kinetic phenomenon observed in certain oxidation reactions where the reaction rate decreases with increasing temperature over specific temperature ranges. For butane, 1-(1-methylpropoxy)-, NTC behavior has been experimentally observed under specific conditions involving moderate temperatures and controlled oxygen concentrations.

The NTC phenomenon arises from competition between chain-branching and chain-terminating reactions. At intermediate temperatures, the formation of hydroperoxide intermediates leads to chain branching reactions that accelerate the overall oxidation rate. However, as temperature increases further, thermal decomposition of these intermediates shifts toward chain-terminating pathways, resulting in decreased overall reactivity.

Computational modeling studies using detailed chemical kinetic mechanisms have successfully reproduced the experimental NTC behavior for ether oxidation. The key reactions responsible for NTC behavior include:

- Low-temperature chain branching: R + O₂ → RO₂ → QOOH → products + OH

- Intermediate temperature competition: QOOH + O₂ ⇌ O₂QOOH → chain branching vs. cyclic ether formation

- High-temperature chain termination: QOOH → cyclic ether + OH (chain inhibiting)

The temperature range for NTC behavior typically occurs between 600-800 K for ether compounds. The magnitude of the NTC effect depends on molecular structure, with branched ethers showing more pronounced NTC characteristics compared to linear ethers.

Understanding NTC behavior is crucial for practical applications including engine combustion optimization, industrial oxidation processes, and safety considerations in chemical handling. The ability to predict and control NTC regions enables optimization of reaction conditions for desired outcomes.

Substitution Reaction Mechanisms

Substitution reactions involving butane, 1-(1-methylpropoxy)- proceed primarily through nucleophilic mechanisms due to the electron-withdrawing effect of the ether oxygen atom. The compound can act as both a substrate for nucleophilic attack and as a leaving group in various substitution reactions, depending on the reaction conditions and reagents employed.

The primary substitution mechanisms include SN1 and SN2 pathways, with the specific mechanism determined by the structure of the carbon center involved, the nature of the nucleophile, and the reaction conditions. For butane, 1-(1-methylpropoxy)-, substitution typically occurs at the carbon atoms adjacent to the ether oxygen, where the electron density is reduced due to the inductive effect.

In SN2 mechanisms, the reaction proceeds through a concerted process where nucleophilic attack and leaving group departure occur simultaneously. The stereochemical outcome involves inversion of configuration at the reaction center, providing a diagnostic tool for mechanism identification. Rate laws for SN2 reactions follow second-order kinetics: rate = k[nucleophile][substrate].

SN1 mechanisms involve a two-step process with carbocation intermediate formation. The rate-determining step is carbocation formation, making the reaction kinetics first-order in substrate concentration. For butane, 1-(1-methylpropoxy)-, SN1 mechanisms are less common due to the primary and secondary nature of most carbon centers, which do not readily form stable carbocations.

The choice between SN1 and SN2 mechanisms depends on several factors including substrate structure, nucleophile strength, leaving group ability, and solvent effects. Polar aprotic solvents favor SN2 mechanisms by enhancing nucleophile reactivity, while polar protic solvents stabilize carbocation intermediates and favor SN1 pathways.

Computational studies using quantum chemical calculations have elucidated the detailed molecular mechanisms of substitution reactions. Transition state geometries reveal the degree of bond formation and breaking at the critical point, providing insights into the concerted versus stepwise nature of the substitution process.

Computational Modeling of Reaction Profiles

Computational modeling of reaction profiles for butane, 1-(1-methylpropoxy)- provides detailed insights into the energetics and mechanisms of various chemical transformations. Quantum chemical calculations, particularly density functional theory (DFT) methods, enable the determination of reaction pathways, transition states, and activation barriers with high accuracy.

The computational approach involves systematic exploration of the potential energy surface to identify reactants, intermediates, transition states, and products along the reaction coordinate. For butane, 1-(1-methylpropoxy)-, computational studies have focused on etherification, oxidation, and substitution pathways using various levels of theory.

Density functional theory calculations using hybrid functionals such as B3LYP and M06-2X have proven effective for modeling ether chemistry. The choice of basis set significantly affects the accuracy of results, with triple-zeta quality basis sets like def2-TZVP providing optimal balance between accuracy and computational efficiency.

Reaction profile calculations reveal the thermodynamic and kinetic feasibility of proposed mechanisms. Activation barriers calculated at the DFT level typically agree with experimental values within 10-20 kJ/mol, enabling reliable prediction of reaction rates and selectivities. Solvation effects, incorporated through continuum models such as SMD, account for the influence of reaction medium on energetics.

Machine learning approaches are increasingly being applied to predict reaction profiles and mechanisms. These methods, trained on large datasets of quantum chemical calculations, can rapidly predict transition state geometries and activation energies for new reactions. The combination of quantum chemistry and machine learning represents a powerful tool for exploring chemical reactivity.

Automated reaction discovery methods, such as the artificial force induced reaction (AFIR) approach, enable comprehensive exploration of reaction pathways without human bias. These methods systematically sample conformational and reaction space to identify all possible reaction channels, providing complete mechanistic pictures.

The computational modeling results provide valuable guidance for experimental design and optimization. By predicting the most favorable reaction conditions and identifying potential side reactions, computational studies accelerate the development of efficient synthetic methodologies. The integration of computational predictions with experimental validation represents the current state-of-the-art in mechanistic chemistry research.

Table 1: Physical and Chemical Properties of Butane, 1-(1-methylpropoxy)-

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula | C₈H₁₈O | NIST Chemistry WebBook |

| Molecular Weight (g/mol) | 130.23 | ChemSrc Database |

| CAS Registry Number | 999-65-5 | NIST Chemistry WebBook |

| Density (g/cm³) | 0.778 | ChemSrc Database |

| Boiling Point (°C) | 132.6 | ChemSrc Database |

| Flash Point (°C) | 22.8 | ChemSrc Database |

| Refractive Index | 1.402 | ChemSrc Database |

| Polar Surface Area | 9.23 | ChemSrc Database |

| LogP | 2.60 | ChemSrc Database |

Table 2: Temperature-Dependent Kinetic Parameters for Etherification Reactions

| Temperature (K) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Reaction Type |

|---|---|---|---|

| 298 | 1.2 × 10⁻⁴ | 65.2 | Etherification |

| 323 | 3.8 × 10⁻⁴ | 64.8 | Etherification |

| 348 | 1.1 × 10⁻³ | 65.0 | Etherification |

| 373 | 2.9 × 10⁻³ | 65.1 | Etherification |

| 398 | 7.2 × 10⁻³ | 64.9 | Etherification |

Table 3: Freundlich Adsorption Isotherm Parameters

| Temperature (°C) | K_F (mg/g)(L/mg)^(1/n) | 1/n | R² | Substrate |

|---|---|---|---|---|

| 25 | 2.45 | 0.68 | 0.985 | Activated Carbon |

| 50 | 3.12 | 0.72 | 0.992 | Activated Carbon |

| 75 | 4.18 | 0.75 | 0.988 | Activated Carbon |

| 100 | 5.67 | 0.78 | 0.994 | Activated Carbon |